5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidinamine derivatives. These compounds are known for their significant biological activities and are often used in various scientific research fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine involves multiple steps. One common method includes the reaction of 2-amino-3-chloro-5-(trifluoromethyl)pyridine with various reagents under controlled conditions . The process typically involves:
Starting Material Preparation: The initial step involves the preparation of 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
Intermediate Formation: This intermediate is then reacted with N-methylpiperidin-4-ylamine under specific conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. It acts as a mitochondrial complex I electron transport inhibitor, disrupting the electron transport chain and affecting cellular respiration . This mode of action is different from other compounds, making it a unique candidate for various applications.
Comparison with Similar Compounds
Similar Compounds
Diflumetorim: Another pyrimidinamine derivative with similar biological activities but different structural features.
Tebuconazole: A fungicide with a different mode of action but used in similar applications.
Uniqueness
5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine stands out due to its unique trifluoromethyl and pyridin-2-yl groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit mitochondrial complex I electron transport sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H17ClF3N5 |
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Molecular Weight |
371.79 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H17ClF3N5/c1-24(15-21-9-11(17)10-22-15)12-5-7-25(8-6-12)14-4-2-3-13(23-14)16(18,19)20/h2-4,9-10,12H,5-8H2,1H3 |
InChI Key |
DTJMHWGVKMRMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=CC=CC(=N2)C(F)(F)F)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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